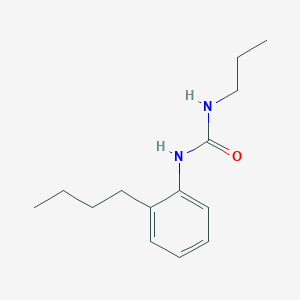

1-(2-Butylphenyl)-3-propylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-butylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-5-8-12-9-6-7-10-13(12)16-14(17)15-11-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMFYSCKPSBEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NC(=O)NCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2 Butylphenyl 3 Propylurea

Retrosynthetic Analysis of the 1-(2-Butylphenyl)-3-propylurea Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ethz.chdeanfrancispress.com For this compound, the most logical disconnection is at the urea (B33335) functional group, specifically the two C-N bonds. This approach simplifies the synthesis by breaking the target molecule into two primary building blocks. ethz.chsinica.edu.tw

The primary retrosynthetic disconnection of the urea linkage suggests two main precursor types: an amine and an isocyanate, or two amines and a carbonyl source.

Disconnection 1 (Isocyanate Route): Breaking the C-N bond between the propyl group and the carbonyl carbon leads to n-propylamine and 2-butylphenyl isocyanate. This is a very common and often efficient method for urea synthesis.

Disconnection 2 (Phosgene or Phosgene (B1210022) Equivalent Route): Disconnecting both C-N bonds of the urea simultaneously points to 2-butylaniline (B1265583), n-propylamine, and a carbonyl source like phosgene or a phosgene equivalent.

This analysis provides a clear roadmap for the forward synthesis, guiding the selection of appropriate reagents and reaction conditions. sinica.edu.twchemistry.coach The choice between these pathways will depend on factors like the commercial availability and handling requirements of the intermediates, particularly the potentially hazardous 2-butylphenyl isocyanate or phosgene.

Classical and Modern Approaches to Substituted Urea Synthesis

The formation of the urea bond is a cornerstone of organic synthesis, with a rich history of both classical and modern methodologies. These can be broadly categorized into methods that use phosgene or its derivatives and those that offer a phosgene-free alternative, as well as isocyanate-based couplings and emerging green chemistry routes.

Historically, phosgene (COCl₂) was a primary reagent for the synthesis of ureas. This method involves the reaction of a primary amine with phosgene to form a carbamoyl (B1232498) chloride, which then reacts with a second amine to yield the desired urea. While effective, the high toxicity and hazardous nature of phosgene have driven the development of safer, phosgene-free alternatives.

Phosgene-free methods often employ phosgene equivalents, such as:

Triphosgene: A solid, crystalline compound that is safer to handle than gaseous phosgene but decomposes to form phosgene in situ.

Carbonyldiimidazole (CDI): A solid reagent that reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine.

Carbon dioxide: A green and readily available C1 source that can be used for the synthesis of ureas from amines, often under high pressure and temperature with a catalyst.

The most common and versatile method for the synthesis of unsymmetrical ureas like this compound is the reaction of an isocyanate with an amine. In this case, the synthesis would involve the coupling of 2-butylphenyl isocyanate with n-propylamine. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature and without the need for a catalyst.

The key intermediate, 2-butylphenyl isocyanate, can be prepared from 2-butylaniline through several methods, most commonly by reaction with phosgene or a phosgene equivalent. Alternatively, isocyanates can be generated through the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively.

In line with the principles of green chemistry, recent research has focused on developing catalyst-free and more environmentally benign methods for urea synthesis. One such approach involves the direct reaction of amines with carbon dioxide, as mentioned earlier. While often requiring more forcing conditions, this method avoids the use of toxic reagents.

Another green approach is the direct oxidative carbonylation of amines using carbon monoxide and an oxidant, often catalyzed by transition metals like palladium or copper. Research is ongoing to develop more efficient and milder catalytic systems for this transformation. For the synthesis of this compound, a catalyst-free approach would ideally involve the direct reaction of 2-butylaniline and n-propylamine with a non-toxic carbonyl source under solvent-free or aqueous conditions.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the product while minimizing reaction time and energy consumption. For the synthesis of this compound, several parameters can be adjusted.

| Parameter | Considerations for Optimization | Potential Outcomes |

| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used for isocyanate-amine couplings. | An optimal solvent will facilitate the reaction and simplify product isolation. |

| Temperature | Many urea formations are exothermic and can proceed at room temperature. However, for less reactive substrates, gentle heating may be required. | Controlling the temperature can prevent side reactions and decomposition of sensitive reagents. |

| Stoichiometry | The ratio of the amine to the isocyanate (or other carbonyl source) should be carefully controlled. A slight excess of the more volatile amine (n-propylamine) might be used to drive the reaction to completion. | Proper stoichiometry ensures complete conversion of the limiting reagent and minimizes purification challenges. |

| Catalyst | While often not necessary for isocyanate-amine reactions, a base catalyst like triethylamine (B128534) or pyridine (B92270) can be used to accelerate the reaction, particularly with less nucleophilic amines. | The use of a catalyst can reduce reaction times, but may also introduce additional purification steps. |

By systematically varying these parameters, an optimal set of conditions can be established to achieve a high yield of this compound with high purity. researchgate.net

Stereoselective Synthesis Approaches for Analogous Chiral Urea Derivatives (if applicable)

The structure of this compound itself is achiral. However, if chirality were introduced into either the butylphenyl or the propyl portion of the molecule, stereoselective synthesis would become a crucial consideration. For analogous chiral urea derivatives, several strategies can be employed to control the stereochemistry.

Use of Chiral Starting Materials: The most straightforward approach is to start with enantiomerically pure precursors. For example, if a chiral amine or a chiral isocyanate is used, the stereochemistry of the final urea product will be directly determined by the starting material.

Asymmetric Catalysis: In recent years, significant progress has been made in the development of chiral catalysts for the synthesis of ureas. These catalysts, often based on chiral Lewis acids or organocatalysts like chiral thioureas, can induce enantioselectivity in the C-N bond-forming step. beilstein-journals.orgmdpi.com This is particularly relevant for reactions where the prochiral substrate is activated by the catalyst.

Desymmetrization: For meso-compounds containing two identical prochiral groups, a desymmetrization reaction using a chiral catalyst can be a powerful tool to generate a single enantiomer of the product. nih.gov

While not directly applicable to the synthesis of the achiral this compound, these stereoselective methods are vital for the preparation of a broader class of structurally related chiral ureas which may have applications in areas such as medicinal chemistry and materials science. rsc.orgmdpi.com

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory setup to a larger, multi-gram or kilogram scale is not a linear process of simply increasing the amounts of reagents and solvent. catsci.com It requires a systematic evaluation of various chemical and physical parameters to ensure safety, reproducibility, efficiency, and product purity. catsci.comspecificpolymers.com Key challenges in scaling up the synthesis of substituted ureas revolve around thermal management, mass transfer, reaction kinetics, and downstream processing. catsci.combeilstein-journals.org

Detailed Research Findings

Thermal Management and Heat Transfer: One of the most critical factors in chemical scale-up is managing the heat generated by the reaction (exothermicity). The surface-area-to-volume ratio of a reactor decreases significantly as the vessel size increases. catsci.com This reduction hinders efficient heat dissipation, which can lead to a dangerous increase in the internal temperature, known as a "runaway reaction". catsci.com For the synthesis of phenylureas, which can be exothermic, controlling the temperature is paramount to prevent the formation of byproducts. Studies on related urea syntheses have shown that changes in the heating process and heat transfer kinetics during scale-up can directly impact the final product's physical properties, such as particle size and morphology. beilstein-journals.org In a laboratory setting, a simple oil bath provides adequate temperature control for a small flask, but on a larger scale, jacketed reactors with circulating thermal fluids are necessary for uniform and responsive temperature management.

Mass Transfer and Mixing: Effective mixing is crucial for maintaining a homogeneous reaction mixture, ensuring that reactants are evenly distributed and that heat is uniformly dispersed. While a magnetic stirrer is sufficient for small flasks, it becomes ineffective in larger volumes, especially with slurries or viscous solutions. catsci.com For bench-scale and pilot-plant scale, overhead mechanical stirrers are required. catsci.com Inefficient mixing can create localized areas of high reactant concentration, leading to increased formation of impurities, such as symmetrically disubstituted ureas. In the context of this compound, poor mixing during the addition of an isocyanate to the amine could result in the formation of 1,3-dipropylurea (B139544) or 1,3-bis(2-butylphenyl)urea. The use of baffles within the reactor can improve turbulence and mixing efficiency at larger scales. catsci.com

Reaction Kinetics and Reagent Control: The rate of reagent addition is a critical parameter that must be carefully controlled during scale-up. A rapid addition that is manageable on a small scale can create a significant exotherm in a large reactor. Therefore, the addition of the isocyanate precursor to the 2-butylaniline solution would need to be performed slowly and at a controlled rate, allowing the cooling system to manage the heat output. Furthermore, reaction times may need to be adjusted. While some syntheses show no detrimental effect on reaction rate at a larger scale rsc.org, others may require longer periods to achieve complete conversion due to diffusion limitations in a larger volume. tandfonline.com

Solvent Selection and Purification Strategy: Solvent choice is heavily influenced by scale. A solvent that is convenient for small-scale synthesis and purification by column chromatography, such as 1,2-dichloroethane (B1671644) (DCE) mdpi.com, may be unsuitable for large-scale production due to cost, toxicity, and environmental concerns. catsci.com Greener and more cost-effective solvents are preferred. Recent studies have demonstrated that water can be an excellent and scalable solvent for the synthesis of N-substituted ureas, often leading to high-purity products that can be isolated by simple filtration, thus avoiding laborious and expensive chromatographic purification. rsc.orgrsc.org As scale increases, the purification strategy must shift from chromatography to more practical methods like crystallization or precipitation. rsc.org The selection of an appropriate crystallization solvent system is therefore a key development goal for any scalable synthesis.

The following tables illustrate the key differences and challenges encountered when moving from a small laboratory scale to a larger bench scale.

| Parameter | Laboratory Scale (e.g., 1-20 mmol) | Bench / Pilot Scale (e.g., >0.5 mol) | Primary Consideration |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask (50-1000 mL) | Jacketed glass reactor (5-50 L) | Heat transfer and containment catsci.com |

| Stirring Method | Magnetic stir bar | Overhead mechanical stirrer (often with baffles) | Homogeneity and mass transfer catsci.com |

| Temperature Control | Heating mantle or oil/water bath | Circulating thermal fluid in reactor jacket | Efficient heat removal to prevent runaway reactions catsci.combeilstein-journals.org |

| Reagent Addition | Manual addition via pipette or dropping funnel | Automated pump with controlled addition rate | Controlling exotherms and minimizing side reactions |

| Product Isolation | Column chromatography, preparative TLC | Crystallization, precipitation, filtration | Efficiency, cost, and throughput rsc.orgrsc.org |

| Scale (mmol) | Reagent Concentration (M) | Reaction Time (h) | Illustrative Yield (%) | Key Observation / Challenge |

|---|---|---|---|---|

| 10 | 0.5 | 2 | 95% | Reaction proceeds smoothly with easy temperature control. |

| 100 | 0.5 | 3 | 91% | Noticeable exotherm upon reagent addition; requires slower addition rate. catsci.com |

| 500 | 0.5 | 4 | 88% | Increased level of impurities detected; longer time needed for full conversion. beilstein-journals.org |

| 1000 | 0.4 | 5 | 85% | Lower concentration used to manage heat; filtration is slower due to larger volume. |

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for Modifying the 1-(2-Butylphenyl)-3-propylurea Framework

The design of analogs based on the this compound scaffold is guided by several key principles aimed at optimizing its pharmacological profile. The core structure consists of three main components that can be systematically modified: the butylphenyl ring, the urea (B33335) linkage, and the propyl chain.

Key Modification Strategies:

Modification of the Butylphenyl Moiety: This includes altering the position of the butyl group (ortho, meta, para), changing the nature of the alkyl substituent (e.g., varying chain length, branching, or introducing unsaturation), and introducing additional substituents on the phenyl ring to modulate electronic and steric properties.

Alterations to the Propyl Chain: Modifications to the N-propyl group can involve changing the chain length, introducing branching, or replacing it with cyclic or aromatic moieties. These changes can influence the compound's hydrophobicity, conformational flexibility, and ability to form key interactions with a target.

Scaffold Hopping and Bioisosteric Replacement of the Urea Linkage: The central urea group is a critical hydrogen bonding motif. While often essential for activity, it can be replaced with other groups (bioisosteres) such as thiourea, guanidine, or various heterocyclic rings to improve metabolic stability, selectivity, or other pharmacokinetic properties.

The overarching goal of these modifications is to probe the chemical space around the parent molecule to identify key pharmacophoric features and develop a comprehensive understanding of its SAR.

Positional and Substituent Effects on the Butylphenyl Moiety in Urea Derivatives

The substitution pattern on the phenyl ring of urea derivatives is a critical determinant of their biological activity. While specific data on this compound is not extensively available, general principles from related aryl urea compounds can be extrapolated.

Studies on other substituted phenylureas have shown that both the position and the nature of the substituent can dramatically alter activity. For instance, in some series of urea derivatives, bulky hydrophobic groups are preferred at certain positions, while in others, smaller, electron-withdrawing groups enhance potency. The introduction of substituents at the meta and/or para positions is often well-tolerated and can be used to fine-tune activity. nih.gov

Table 1: Predicted Effects of Butyl Group Position on Phenyl Ring

| Position | Predicted Steric Effect on Urea Linkage | Potential Impact on Binding |

|---|---|---|

| Ortho | High steric hindrance, may induce non-planarity | Can either enhance or disrupt binding depending on the target's topology |

| Meta | Moderate steric influence | May allow for more conformational flexibility compared to ortho |

Conformational Analysis of the Propyl Chain and Urea Linkage

The conformational flexibility of the propyl chain and the urea linkage is a key aspect of the molecular structure of this compound. The urea moiety itself can exist in different conformations, with trans-trans and cis-trans being the most common. nih.gov The trans-trans conformation is generally favored for N,N'-disubstituted ureas in the solid state and in solution due to minimized steric clash. nih.gov However, intramolecular hydrogen bonding can stabilize the cis-trans conformation in certain contexts. nih.govresearchgate.net

The N-propyl group, being a flexible alkyl chain, can adopt multiple conformations. Rotation around the N-C and C-C bonds allows it to orient itself in various ways to fit into a binding pocket. The barrier to rotation around the C(sp2)-N bond in alkylureas is a significant factor in their conformational preferences. nih.gov

Rational Design of Analogs for Mechanistic Probing

The rational design of analogs of this compound is a crucial step in elucidating its mechanism of action and identifying its biological target(s). This process involves creating a series of structurally related compounds where specific molecular features are systematically altered.

Strategies for Designing Mechanistic Probes:

Photoaffinity Labeling Probes: Introduction of a photolabile group (e.g., an azide (B81097) or diazirine) onto the scaffold allows for the formation of a covalent bond with the target protein upon photoactivation, enabling its identification.

Biotinylated or Fluorescently Labeled Probes: Attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a suitable linker can facilitate the detection and isolation of the target protein or visualize the subcellular localization of the compound.

"Bump-and-Hole" Approach: This involves designing a "bumped" analog of the compound with a bulky group that would sterically clash with the wild-type target. A corresponding "hole" mutant of the target protein, with a smaller amino acid at the position of the clash, would then show restored or enhanced sensitivity to the bumped analog, providing strong evidence for a direct interaction.

Computational Approaches to SAR Elucidation for Urea Compounds

Computational chemistry offers powerful tools for understanding the structure-activity relationships of urea compounds like this compound, often complementing experimental studies. mdpi.com

Common Computational Methods:

Quantum Mechanics (QM): High-level QM methods like Density Functional Theory (DFT) can be used to accurately calculate the geometries and energetics of different conformations of the molecule, providing insights into its preferred shapes and the rotational barriers of its flexible bonds. nih.gov

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. This can help to rationalize observed SAR and guide the design of new compounds with improved binding.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties (steric and electrostatic fields) of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, untested analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, taking into account the flexibility of both the ligand and the protein. This can reveal key interactions and conformational changes that are not apparent from static docking poses.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of SAR elucidation and the design of novel urea-based compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiourea |

Computational Chemistry and in Silico Investigations of 1 2 Butylphenyl 3 Propylurea

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the electronic structure, stability, and reactivity of 1-(2-Butylphenyl)-3-propylurea. Methods like Density Functional Theory (DFT) can be used to determine various molecular properties. researchgate.net

Key parameters that can be calculated include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles in the molecule's ground state can be computed and compared with experimental data if available. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the likelihood of intramolecular charge transfer. researchgate.net A smaller energy gap suggests higher reactivity.

Electronic Properties: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies, providing further insights into the molecule's reactive nature. researchgate.net

These calculations provide a fundamental understanding of the intrinsic properties of this compound, which can inform its potential behavior in biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. bioinformation.netwjarr.com This method is instrumental in understanding the potential biological activity of compounds like this compound by simulating their interaction with various biological targets. ontosight.aiontosight.ai

Conformational Analysis and Binding Pose Prediction in Model Systems

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, which has rotatable bonds, understanding its preferred conformations is crucial for predicting how it will bind to a target. The presence of bulky groups like the butylphenyl group can significantly influence the molecule's shape and stability. lumenlearning.comorganicchemistrytutor.com

Molecular docking programs can predict the binding pose of this compound within the active site of a model receptor. nso-journal.orgnih.gov The accuracy of this prediction is critical for understanding the mechanism of action. nso-journal.org Advanced techniques may combine molecular docking with machine learning or molecular dynamics to improve the accuracy of binding pose prediction. nso-journal.orgnih.gov The stability of the predicted binding pose can be further assessed through molecular dynamics simulations. biorxiv.org

Identification of Key Interacting Residues and Pharmacophoric Features

Once a binding pose is predicted, molecular docking can identify the key amino acid residues in the target protein that interact with this compound. nih.govuva.nl These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Pharmacophoric features are the essential spatial arrangement of features in a molecule that are responsible for its biological activity. By analyzing the interactions between this compound and its potential target, key pharmacophoric features can be identified. These might include hydrogen bond donors and acceptors in the urea (B33335) moiety, and hydrophobic regions corresponding to the butyl and phenyl groups. This information is invaluable for designing new molecules with improved affinity and selectivity.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. google.com.nabldpharm.com For this compound, MD simulations can be used to:

Assess Conformational Stability: MD simulations can explore the conformational landscape of the molecule, revealing the most stable conformations and the energy barriers between them. nih.gov

Analyze Ligand-Target Complex Stability: When docked into a protein, MD simulations can assess the stability of the predicted binding pose. biorxiv.org By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. biorxiv.orgmdpi.com

Characterize Intermolecular Interactions: MD simulations can provide detailed information about the dynamic nature of the interactions between this compound and the amino acid residues of its target, including the persistence of hydrogen bonds and other contacts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov QSAR models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The process involves:

Data Set Preparation: A dataset of structurally related urea derivatives with their corresponding biological activities is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors (physicochemical properties, topological indices, 3D descriptors) are calculated for each compound in the dataset. nih.govresearchgate.net

Model Development and Validation: Statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with biological activity. nih.govnih.gov The model's predictive power is then rigorously validated. wikipedia.orgresearchgate.net

A robust QSAR model can be a valuable tool for prioritizing the synthesis of new analogs of this compound with potentially higher activity.

Virtual Screening Strategies for Identifying Potential Biological Targets or Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govuva.nl This can be done in two ways:

Ligand-Based Virtual Screening: If the biological target of this compound is unknown, its structure can be used as a query to search for other molecules with similar properties, which may have known biological activities.

Structure-Based Virtual Screening: If a potential biological target is identified, its 3D structure can be used to screen libraries of compounds to find other molecules that are predicted to bind to it. nih.gov This can lead to the discovery of new and structurally diverse analogs of this compound.

The practical application of these screening methods has been demonstrated in the discovery of new inhibitors for various therapeutic targets. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C NMR analyses are fundamental for the initial structural verification of 1-(2-Butylphenyl)-3-propylurea. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For this compound, the expected ¹H NMR signals would correspond to the protons on the aromatic ring, the butyl and propyl alkyl chains, and the N-H protons of the urea (B33335) linkage. The aromatic protons would appear as a complex multiplet pattern due to the ortho-substitution of the butyl group. The aliphatic protons of the butyl and propyl chains would exhibit characteristic splitting patterns (e.g., triplets, sextets) based on their neighboring protons. The N-H protons would likely appear as broadened signals.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the urea group is particularly diagnostic, appearing at a downfield chemical shift (typically 155-165 ppm). The aromatic carbons, as well as the individual carbons of the butyl and propyl chains, would resonate at characteristic frequencies, confirming the complete carbon framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.8 | Multiplet |

| Urea (NH-CO) | 7.5 - 8.5 | Broad Singlet |

| Urea (CO-NH) | 5.0 - 6.0 | Broad Singlet / Triplet |

| Propyl (-CH₂-NH) | 3.1 - 3.3 | Quartet |

| Butyl (Ar-CH₂-) | 2.5 - 2.7 | Triplet |

| Propyl (-CH₂-CH₃) | 1.5 - 1.7 | Sextet |

| Butyl (-CH₂-CH₂-Ar) | 1.4 - 1.6 | Multiplet |

| Butyl (-CH₂-CH₃) | 1.3 - 1.5 | Sextet |

| Propyl (-CH₃) | 0.9 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Urea (C=O) | 155 - 160 |

| Aromatic (C-NH) | 135 - 140 |

| Aromatic (C-Butyl) | 132 - 137 |

| Aromatic (CH) | 120 - 130 |

| Propyl (-CH₂-NH) | 40 - 45 |

| Butyl (Ar-CH₂-) | 32 - 36 |

| Butyl (-CH₂-) | 30 - 34 |

| Propyl (-CH₂-CH₃) | 22 - 26 |

| Butyl (-CH₂-CH₃) | 21 - 25 |

| Propyl (-CH₃) | 10 - 15 |

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR experiments to definitively assign all signals and confirm the molecular structure. These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the propyl and butyl chains, confirming their uninterrupted structures. For instance, the triplet of the propyl methyl group would show a cross-peak to the adjacent methylene (B1212753) (CH₂) sextet, which in turn would correlate with the methylene quartet adjacent to the urea nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the N-H proton of the propyl side and the urea carbonyl carbon, and between the protons of the methylene group of the butyl chain and the aromatic carbons, unequivocally establishing the final structure.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₄H₂₂N₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated mass. This confirmation is a critical step in verifying the identity of the synthesized product.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation pattern is often unique to a particular molecular structure and can be used to distinguish between isomers.

For this compound, a primary fragmentation pathway would involve the cleavage of the C-N bonds of the urea moiety. This could lead to characteristic neutral losses or the formation of specific fragment ions, such as those corresponding to the 2-butylanilinium ion or the propyl isocyanate fragment. Analyzing these pathways provides conclusive evidence for the connectivity of the phenyl, urea, and alkyl components.

Table 3: Predicted Key MS/MS Fragments for [this compound+H]⁺

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 235.18 | [M+H]⁺ | Protonated parent molecule |

| 178.12 | [C₁₀H₁₅N₂]⁺ | Loss of propyl group and CO |

| 148.11 | [C₁₀H₁₄]⁺ | Cleavage of urea, loss of C₃H₇NCO |

| 86.07 | [C₄H₈NO]⁺ | Propyl isocyanate fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is a rapid and effective method for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups:

N-H Stretching: A distinct absorption band (or bands) in the region of 3200-3400 cm⁻¹ would indicate the N-H bonds of the secondary amine groups within the urea linkage.

C=O Stretching (Amide I Band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is highly characteristic of the carbonyl group in the urea moiety.

N-H Bending (Amide II Band): An absorption in the 1550-1600 cm⁻¹ region corresponds to the N-H bending vibration, further confirming the urea structure.

C-H Stretching: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would confirm the aliphatic C-H bonds of the butyl and propyl groups, while weaker bands just above 3000 cm⁻¹ would indicate the aromatic C-H bonds.

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

The absence of significant unexpected peaks in the IR spectrum also serves as an indicator of the compound's purity.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Urea | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aliphatic | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic | C-H Stretch | 3010 - 3100 | Weak-Medium |

| Urea | C=O Stretch | 1630 - 1680 | Strong |

| Urea/Aromatic | N-H Bend / C=C Stretch | 1550 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For substituted urea compounds, X-ray crystallography provides invaluable information on the solid-state conformation, including the planarity of the urea moiety and the dihedral angles between the urea group and its substituents. It also elucidates intermolecular interactions, such as hydrogen bonding patterns, which govern the crystal packing. For instance, studies on similar molecules like 1-(2-aminophenyl)-3-phenylurea have revealed how N—H⋯O and N—H⋯N hydrogen bonds link molecules into chains and columns within the crystal lattice. nih.govresearchgate.net

A review of scientific literature did not yield specific publicly available X-ray crystallographic data for this compound. Therefore, its specific crystal structure, unit cell parameters, and solid-state conformation have not been detailed in the referenced research.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental in chemical research for separating, identifying, and purifying components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for assessing its purity and for its isolation from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of phenylurea compounds due to its high resolution and applicability to non-volatile and thermally sensitive molecules. newpaltz.k12.ny.us In research settings, reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. nih.gov This method utilizes a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunitedchem.com

For the purity assessment of this compound, a sample solution would be injected into the HPLC system. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Due to its lipophilic nature, imparted by the butylphenyl and propyl groups, the compound would be well-retained on a C18 column, allowing for effective separation from more polar or less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylurea functional group contains a chromophore that absorbs UV light. nih.gov A wavelength of around 245 nm is often effective for detecting phenylurea compounds. nih.govwaters.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

The following table outlines a typical set of HPLC parameters that could be adapted for the analysis of this compound, based on established methods for related compounds. nih.govwaters.com

Table 1: Representative HPLC Parameters for Phenylurea Analysis

| Parameter | Description |

|---|---|

| Instrument | Alliance HPLC System or equivalent |

| Column | SunFire C18, 3.5 µm, 4.6 x 150 mm |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., starting with 50% B, increasing to 95% B) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

| Detector | Photodiode Array (PDA) or UV Detector |

| Detection Wavelength | 245 nm |

Gas Chromatography (GC) is another powerful separation technique, but its direct application to phenylurea compounds presents challenges. newpaltz.k12.ny.us These molecules are known to be thermally unstable and can degrade at the high temperatures typically used in GC injection ports. newpaltz.k12.ny.usnih.gov The primary degradation pathway involves the breakdown of the urea linkage to form the corresponding isocyanate (2-butylphenyl isocyanate) and amine (propylamine). nih.gov This decomposition can lead to poor reproducibility and inaccurate quantification. nih.gov

Despite these challenges, research has explored two main strategies to enable GC-based analysis of phenylureas:

Minimizing Thermal Decomposition : This approach involves carefully optimizing GC conditions to prevent breakdown. This can be achieved by using lower injection port temperatures, high carrier gas flow rates during injection, and potentially the addition of chemical additives that suppress degradation. nih.gov

Controlled Derivatization or Degradation : This strategy accepts that degradation occurs and instead aims to make the process reproducible and quantitative. The compound is intentionally converted to a more thermally stable derivative before analysis or conditions are set to reproducibly degrade it to its corresponding isocyanate, which is then quantified. nih.gov For urea compounds in general, derivatization (e.g., silylation) is a common technique to increase volatility and thermal stability for GC analysis. nih.gov

When coupled with a mass spectrometer (GC-MS), the technique can provide definitive structural identification of the parent compound or its degradation products based on their mass spectra and fragmentation patterns. nih.gov

The following table summarizes the strategic approaches for the GC analysis of a compound like this compound.

Table 2: Gas Chromatography (GC) Approaches for Phenylurea Analysis

| Approach | Principle | Key Parameters |

|---|---|---|

| Minimized Degradation | Prevent the thermal breakdown of the parent molecule. | Low inlet temperature, high carrier gas flow, use of protective additives (e.g., low-molecular-mass amines). nih.gov |

| Controlled Degradation | Promote reproducible conversion to a stable product (isocyanate). | High inlet temperature, low carrier gas flow, use of additives to promote conversion (e.g., acetic anhydride). nih.gov |

| Pre-Column Derivatization | Chemically modify the urea to a more volatile and stable compound prior to injection. | Reaction with a derivatizing agent (e.g., a silylating agent like BSTFA) to replace active hydrogens. nih.gov |

Broader Academic Implications and Advanced Topics

Supramolecular Chemistry and Self-Assembly of Urea (B33335) Derivatives

The urea functional group is an exemplary building block, or synthon, in supramolecular chemistry due to its distinct structural characteristics. The planarity of the urea moiety, combined with its capacity to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), makes it ideal for forming predictable and stable intermolecular hydrogen bonds. nih.govresearchgate.net This directional and robust hydrogen-bonding capability is the primary driver for the self-assembly of urea derivatives into well-ordered, higher-order structures. bohrium.com

Compounds like 1-(2-Butylphenyl)-3-propylurea, which are N,N'-disubstituted ureas, can form one-dimensional hydrogen-bonded tapes or ribbons. In these assemblies, each urea molecule typically forms two hydrogen bonds with two neighboring molecules, creating a continuous, chain-like polymer. nih.gov These supramolecular polymers can further entangle and interact to form three-dimensional networks, leading to the formation of supramolecular gels in various organic solvents. jst.go.jpnih.gov Research on N-alkyl-N′-aryl-urea derivatives has demonstrated that many of these compounds are effective low-molecular-weight gelators (LMWGs), capable of immobilizing solvents at low concentrations. jst.go.jp The gelation ability is highly dependent on the nature of the substituents; for instance, derivatives like N-alkyl-N′-2-benzylphenyl-urea have shown particularly high gelation capabilities across a range of organic solvents. jst.go.jp

The self-assembly process is influenced by several factors, including solvent polarity, temperature, and the steric and electronic properties of the substituents on the urea nitrogen atoms. The butylphenyl and propyl groups in this compound, for example, would modulate the solubility and packing of the molecules, thereby influencing the stability and morphology of the resulting supramolecular structures. The cooperative nature of these hydrogen bonds often leads to the formation of helical or fibrillar aggregates. bohrium.com

Table 1: Key Supramolecular Assemblies Formed by Urea Derivatives

| Supramolecular Structure | Driving Interaction | Key Features |

|---|---|---|

| Supramolecular Polymers | Continuous intermolecular hydrogen bonds | Chain-like structures, can exhibit polymer-like properties in solution. nih.gov |

| Supramolecular Gels | 3D network of self-assembled fibers | Immobilization of solvents, stimuli-responsive phase transitions. jst.go.jpnih.gov |

Applications in Chemical Biology as Probes for Biological Systems

The urea scaffold is a prevalent motif in medicinal chemistry and is increasingly utilized in the design of chemical probes to investigate biological systems. nih.govchem-space.com The ability of the urea group to form strong and directional hydrogen bonds allows these molecules to mimic peptide backbones and interact with the active sites of enzymes or receptor binding pockets. nih.gov

A significant application of urea-based compounds is in the development of enzyme inhibitors. For example, a range of potent, urea-based inhibitors have been synthesized to target glutamate carboxypeptidase II (GCPII), a neuropeptidase implicated in neurological disorders and prostate cancer. nih.govresearchgate.net These inhibitors serve as active-site probes, helping to elucidate the structure and function of the enzyme's binding pockets. nih.gov The design of these probes often involves modifying the substituents on the urea core to enhance potency and selectivity. By introducing aromatic rings or other functional groups, researchers can increase the hydrophobicity of the molecule, potentially improving its ability to cross biological membranes like the blood-brain barrier. researchgate.net

While specific studies on this compound as a biological probe are not prominent, its structure fits the general pharmacophore of an N,N'-disubstituted urea that could be adapted for such purposes. The butylphenyl group could engage in hydrophobic or π-stacking interactions within a protein's active site, while the propyl group could be modified to tune solubility or introduce reporter tags. The core urea functionality would be responsible for establishing key hydrogen-bonding interactions with protein residues. nih.gov

Role of Urea Scaffolds in Materials Science and Polymer Chemistry

In materials science and polymer chemistry, the urea linkage is fundamental to the production of polyureas, a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. wikipedia.org Polyureas are synthesized through the reaction of an isocyanate component with an amine component, forming the characteristic urea linkages. wikipedia.org These materials find widespread use as high-performance coatings, elastomers, and adhesives. wikipedia.org

Beyond traditional polyureas, urea scaffolds are integral to the development of advanced functional materials, particularly in tissue engineering. Biodegradable scaffolds made from poly(ester urethane) ureas have been developed for applications in bone and cartilage regeneration. nih.govelsevierpure.com These materials combine the mechanical toughness imparted by the hydrogen-bonding urea groups with the biodegradability of polyester segments. The resulting scaffolds can support cell attachment, growth, and differentiation. nih.gov

The urea group's hydrogen-bonding capability creates "hard" segments within the polymer matrix, which phase-separate from "soft" polyester or polyether segments. This microphase separation is responsible for the unique elastomeric and mechanical properties of these materials. Researchers have also developed methods to functionalize these scaffolds after fabrication, for example, by immobilizing bioactive peptides onto the surface to enhance osteogenic activity. nih.gov This highlights the versatility of the urea chemistry platform in creating sophisticated biomaterials. Furthermore, non-isocyanate routes to synthesizing polyureas are being explored to create safer and more sustainable materials by using urea directly as a monomer with diamines.

Advanced Analytical Method Development for Environmental Fate Studies

The determination of urea and its derivatives in various matrices is crucial for environmental monitoring and broader chemical research. deakin.edu.auresearchgate.net A variety of advanced analytical methods have been developed for the sensitive and selective quantification of these compounds. These methods are essential for studying the environmental fate and transport of urea-based chemicals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are powerful techniques for separating urea derivatives from complex sample matrices. researchgate.netagriculturejournals.cz Detection is often achieved using a photodiode array (PDA) detector after a derivatization step to make the urea compound chromophoric. A common derivatization agent is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea under acidic conditions to form a colored product that can be detected spectrophotometrically. agriculturejournals.cz Another direct colorimetric method involves the reaction of urea with diacetyl monoxime in the presence of a strong acid to produce a distinctively colored chromophore. nih.gov

For even higher sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. This technique allows for the unambiguous identification and quantification of urea derivatives at very low concentrations. researchgate.net The compound is first separated by LC, then ionized, and the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored. This approach is highly valuable for complex environmental samples where interferences can be a significant issue.

Table 2: Comparison of Analytical Methods for Urea Derivatives

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| Colorimetry/Spectrophotometry | Chemical reaction to form a colored product. | Simple, cost-effective, suitable for labs with a spectrophotometer. nih.gov | Quantification in water and wastewater. nih.gov |

| HPLC/UFLC with UV-Vis | Chromatographic separation followed by UV-Vis detection (often post-derivatization). | Good separation efficiency, quantitative. agriculturejournals.cz | Analysis of urea in biological fluids and environmental samples. agriculturejournals.cz |

These methods provide the necessary tools for researchers to study the persistence, degradation pathways, and potential accumulation of urea-based compounds in the environment.

Derivatization Strategies for Enhanced Research Utility

The functionalization of the urea scaffold through various derivatization strategies is a cornerstone of its utility in research. By synthetically modifying the substituents on the urea nitrogen atoms, chemists can fine-tune the molecule's properties for specific applications. organic-chemistry.org

Classical synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. nih.gov The isocyanate itself can be generated in situ from a primary amine, allowing for a one-pot synthesis of diverse urea derivatives. organic-chemistry.org This modularity enables the creation of large libraries of compounds for screening in drug discovery or materials science. More recent, metal-free methods utilize CO₂ as a C1 building block at atmospheric pressure, offering a safer and more sustainable route to various urea compounds. organic-chemistry.org

For enhanced research utility, derivatization can be used to introduce specific functionalities:

Tagging: A fluorescent tag or a biotin (B1667282) molecule can be appended to one of the urea substituents. This allows the molecule to be used as a probe, where its localization and interactions within a biological system can be tracked using fluorescence microscopy or affinity-based pulldown assays.

Immobilization: A reactive group, such as an alkyne or azide (B81097), can be incorporated into the urea derivative. This allows the molecule to be covalently attached to a solid support (e.g., a resin or a microarray surface) using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This is particularly useful for creating functionalized surfaces or for affinity chromatography applications. For example, osteogenic peptides have been immobilized on the surface of 3D-printed poly(ester urea) scaffolds post-printing to enhance their biological activity. nih.gov

These strategies transform simple urea molecules into sophisticated tools for chemical biology, materials science, and diagnostics, greatly expanding their research potential.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 1-(2-Butylphenyl)-3-propylurea and Related Chemistry

While dedicated research on this compound is not extensively documented in publicly available literature, a robust understanding of its chemistry can be extrapolated from the well-established field of unsymmetrical urea (B33335) synthesis and the behavior of related N,N'-disubstituted ureas.

The fundamental structure of this compound features a urea core disubstituted with a 2-butylphenyl group on one nitrogen atom and a propyl group on the other. This asymmetry is key to its properties. The synthesis of such unsymmetrical ureas can be approached through several established methodologies, each with its own set of advantages and challenges. The classical and most traditional approach involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. In the context of this compound, this would typically involve the reaction of 2-butylaniline (B1265583) with phosgene to form an isocyanate intermediate, which is then reacted with propylamine.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Route | Reactant 1 | Reactant 2 | Intermediates/Reagents | Key Considerations |

|---|---|---|---|---|

| Isocyanate-Amine Reaction | 2-Butylphenyl isocyanate | Propylamine | - | Availability and stability of the isocyanate. |

| Amine-Isocyanate Reaction | 2-Butylaniline | Propyl isocyanate | - | Availability and stability of the isocyanate. |

| Phosgene-Based Synthesis | 2-Butylaniline | Propylamine | Phosgene or triphosgene | Toxicity and handling of phosgene. |

| Carbamate Precursors | Isopropenyl carbamates | Amines | - | Avoids symmetrical urea byproducts. |

The urea moiety is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen). This characteristic is fundamental to the role of many urea derivatives in medicinal chemistry, where they interact with biological targets like enzymes and receptors. The substituents on the nitrogen atoms significantly influence the molecule's conformational preferences, solubility, and electronic properties. In this compound, the bulky 2-butylphenyl group would likely introduce steric hindrance, influencing the rotational freedom around the N-C bond and potentially favoring a specific conformation.

Identification of Unresolved Academic Questions and Methodological Challenges

The lack of specific literature on this compound itself presents the most significant knowledge gap. However, this also highlights broader unresolved questions within the chemistry of unsymmetrical ureas.

Unresolved Academic Questions:

Conformational Dynamics: While general conformational preferences for N,N'-diarylureas are known (often a trans,trans conformation), the influence of a bulky ortho-alkyl substituent on an aryl ring in conjunction with a small alkyl chain on the other nitrogen is not well-characterized. The precise conformational landscape of this compound in both solid-state and solution remains an open question.

Supramolecular Chemistry: The interplay of hydrogen bonding and steric hindrance in directing the self-assembly of such molecules into larger architectures is a complex area. Understanding how this compound forms supramolecular structures could provide insights into its potential applications in materials science.

Structure-Property Relationships: A systematic understanding of how the specific arrangement of the butyl and propyl groups affects properties like solubility, melting point, and crystal packing is yet to be established.

Methodological Challenges:

Synthesis of Unsymmetrical Ureas: While several synthetic methods exist, challenges remain, particularly concerning the use of hazardous reagents like phosgene and the formation of symmetrical urea byproducts. Developing more efficient and greener synthetic routes is an ongoing endeavor.

Purification: The separation of the desired unsymmetrical urea from starting materials and symmetrically substituted byproducts can be challenging, often requiring careful chromatographic techniques.

Characterization: Thoroughly characterizing the conformational isomers and potential polymorphs of asymmetrically substituted ureas can be non-trivial, requiring a combination of spectroscopic (NMR, IR) and diffraction techniques.

Proposed Directions for Future Synthetic Innovations

Future synthetic work on this compound and related compounds should focus on developing more sustainable and efficient methodologies.

Greener Synthetic Routes: Research into phosgene-free methods is crucial. This includes the use of reagents like N,N'-carbonyldiimidazole (CDI) or the development of catalytic processes that utilize carbon dioxide as a C1 source. The use of isopropenyl carbamates, which react cleanly and irreversibly with amines, presents a promising avenue for avoiding the formation of symmetrical urea byproducts.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of ureas, particularly when using hazardous intermediates. Flow reactors allow for better control over reaction parameters, improved safety, and easier scalability.

Catalytic Approaches: The development of novel catalysts for the direct carbonylation of amines would be a significant advancement. This could involve transition metal catalysts or organocatalysts to facilitate the formation of the urea linkage under milder conditions.

Opportunities for Integrating Advanced Computational and Experimental Methodologies

The study of this compound would greatly benefit from a synergistic approach that combines computational modeling with experimental validation.

Computational Chemistry:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the stable conformers of the molecule and the energy barriers between them. This can provide insights into the molecule's flexibility and preferred shapes.

Spectroscopic Prediction: Computational methods can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure and conformation.

Crystal Structure Prediction: Algorithms for crystal structure prediction can help in understanding the likely packing arrangements in the solid state, which is crucial for materials science applications.

Advanced Experimental Techniques:

Solid-State NMR: This technique can provide detailed information about the structure and dynamics of the molecule in the solid state, complementing data from X-ray diffraction.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the rotational barriers and conformational dynamics in solution.

By integrating these approaches, a much more detailed and nuanced understanding of the structure-property relationships of this compound can be achieved.

Potential Impact of this compound Research on Fundamental Chemical Sciences

While a single compound, focused research on this compound can have a broader impact on the chemical sciences.

Understanding Non-Covalent Interactions: A detailed study of its supramolecular chemistry would contribute to the fundamental understanding of how hydrogen bonding and steric effects conspire to direct molecular assembly.

Informing Catalyst and Ligand Design: The urea functional group is a known motif in organocatalysis and ligand design. A deeper understanding of the electronic and steric properties of this particular substitution pattern could inform the design of new and more effective catalysts and ligands.

Expanding the Chemical Space for Drug Discovery: Urea derivatives are prevalent in medicinal chemistry. Characterizing novel, unsymmetrically substituted ureas expands the library of available scaffolds for drug design, potentially leading to the discovery of new therapeutic agents. The specific combination of a bulky, lipophilic phenyl group and a smaller alkyl chain could offer a unique profile for interacting with biological targets.

Q & A

Q. What are the established synthetic routes for 1-(2-Butylphenyl)-3-propylurea, and how are reaction conditions optimized?

The synthesis typically involves reacting a phenylisocyanate derivative with a substituted amine. For example:

- Step 1 : Preparation of 2-butylphenyl isocyanate via gold-catalyzed cyclization or nucleophilic substitution (analogous to methods in and ).

- Step 2 : Reaction with propylamine under anhydrous conditions in dichloromethane or THF (similar to and ).

- Optimization : Key parameters include temperature (0–25°C to minimize side reactions), solvent polarity (aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1.2:1 isocyanate-to-amine for complete conversion) . Continuous flow reactors may improve scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, urea NH signals at δ 8.4–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 263.15 for CHNO) .

- IR : Urea carbonyl stretch at ~1640–1680 cm distinguishes it from amides or carbamates .

Q. How do researchers address solubility challenges during biological assays?

- Solvent Selection : Start with DMSO stock solutions (10–50 mM) and dilute in PBS or cell culture media (<1% DMSO final).

- Surfactants : Use Tween-80 or cyclodextrins for hydrophobic compounds ( notes solubility limitations for similar ureas) .

- Experimental Validation : Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound to enzyme targets?

- Molecular Docking : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., kinases) using crystal structures from the PDB .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG to prioritize targets .

Q. How can structural modifications enhance the compound’s metabolic stability?

- Isosteric Replacement : Substitute the urea group with thiourea or carbamate (see for analogous modifications) .

- Deuterium Labeling : Replace labile hydrogens (e.g., propyl C-H) to slow CYP450-mediated oxidation .

- Prodrug Strategies : Introduce ester moieties for controlled release (e.g., ’s sulfonylurea derivatives) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (ATP levels, incubation time) .

- Counter-Screens : Rule out off-target effects via kinase profiling panels ( highlights target promiscuity in urea derivatives) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile IC variations in public datasets .

Q. How does the compound’s regiochemistry influence its pharmacokinetic profile?

- LogP Analysis : The 2-butylphenyl group increases hydrophobicity (predicted LogP ~3.5 vs. 2.1 for meta-substituted analogs) .

- Metabolic Hotspots : Ortho-substitution on the phenyl ring slows hepatic clearance (CYP3A4 steric hindrance) .

- Tissue Distribution : Radiolabeling (e.g., C) tracks accumulation in lipid-rich organs ( references similar biodistribution studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.